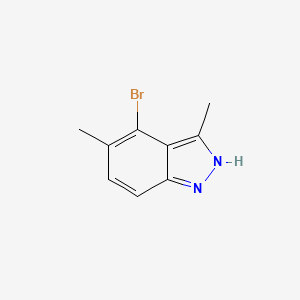

4-Bromo-3,5-dimethyl-1H-indazole

Description

The exact mass of the compound this compound is 223.99491 g/mol and the complexity rating of the compound is 174. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3,5-dimethyl-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-5-3-4-7-8(9(5)10)6(2)11-12-7/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAZIVUWZRXGHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(NN=C2C=C1)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Steric Anchor: Therapeutic Potential of 4-Bromo-3,5-dimethyl-1H-indazole Derivatives

[1]

Executive Summary

This compound (CAS: 2091116-46-8) is not merely a chemical intermediate; it is a privileged steric scaffold used to engineer high-specificity inhibitors for "undruggable" targets.[1] Its value lies in its unique substitution pattern: the flanking methyl groups at positions 3 and 5 create a sterically crowded environment around the 4-bromo "warhead."[1]

In drug discovery, this peri-interaction forces any substituent coupled at the 4-position to twist out of the aromatic plane. This induced atropisomerism (axial chirality) is a critical design feature for:

Chemical Architecture & The "Peri-Strain" Effect

To understand the utility of this scaffold, one must analyze its 3D conformational preferences.

The Steric Lock

Unlike a standard phenyl ring, the indazole core here possesses a "3-5 clamp."

-

C3-Methyl: Exerts steric pressure from the pyrazole side.[1]

-

C5-Methyl: Exerts steric pressure from the benzene side.[1]

-

C4-Bromo: The reactive handle, sandwiched between two methyls.

When a Suzuki-Miyaura coupling replaces the bromine with an aryl or heteroaryl group, the new ring cannot lie flat. It is forced into a perpendicular or highly twisted conformation (typically 60–90° torsion angle). This pre-organization reduces the entropic penalty of binding to deep, narrow protein pockets.

Electronic Properties[1][2]

-

Indazole NH (N1): A hydrogen bond donor (HBD), crucial for anchoring the molecule to the hinge region of kinases or the backbone of bromodomains (e.g., Asn140 in BRD4).

-

Indazole N (N2): A hydrogen bond acceptor (HBA).

Therapeutic Focus A: KRAS G12C Inhibition

The most significant recent application of this scaffold is in the synthesis of covalent inhibitors for KRAS G12C (Kirsten rat sarcoma viral oncogene homolog), a driver mutation in lung (NSCLC), pancreatic, and colorectal cancers.

Mechanism of Action

KRAS G12C inhibitors (like Sotorasib or Adagrasib) bind to the Switch II Pocket (S-IIP) , an allosteric site present only in the inactive GDP-bound conformation.

-

The This compound core serves as the rigid scaffold that fills the hydrophobic interior of the S-IIP.[1]

-

The twisted geometry (enforced by the 3,5-dimethyls) ensures the inhibitor fits the "open" conformation of the pocket without clashing with the protein backbone.

-

Downstream Effect: The inhibitor traps KRAS in the inactive state, halting the MAPK/ERK signaling cascade and arresting tumor proliferation.

Visualization: KRAS Signaling Blockade

Caption: The indazole derivative covalently binds to the KRAS G12C mutant, locking it in the GDP-bound state and severing the downstream MAPK/ERK proliferation signal.

Therapeutic Focus B: BET Bromodomain Inhibition

The 3,5-dimethylindazole motif is a bioisostere of the 3,5-dimethylisoxazole found in BET inhibitors like Pelabresib (CPI-0610).

Mechanism[1][3][4]

-

Epigenetic Reading: BET proteins (BRD2, BRD3, BRD4) "read" acetylated lysine residues on histones to regulate gene transcription (e.g., c-Myc).

-

The Indazole Role: The 3,5-dimethyl group mimics the acetyl-lysine's steric profile, while the N1/N2 nitrogens form hydrogen bonds with the conserved Asn140 residue in the bromodomain binding pocket.

-

Therapeutic Outcome: Displacing BRD4 from chromatin downregulates c-Myc, effective in Acute Myeloid Leukemia (AML) and Myelofibrosis.

Experimental Protocol: Sterically Hindered Suzuki Coupling

Challenge: The 4-bromo position is shielded by the 3-methyl and 5-methyl groups.[1] Standard Pd(PPh3)4 protocols often result in low yields or incomplete conversion. Solution: Use of a precatalyst system with a bulky, electron-rich phosphine ligand (Buchwald Ligands) to facilitate oxidative addition and reductive elimination in crowded systems.

Protocol: Synthesis of 4-Aryl-3,5-dimethyl-1H-indazole

Objective: Couple this compound with a boronic ester.

Reagents:

-

Substrate: this compound (1.0 eq)[1]

-

Coupling Partner: Aryl-boronic acid pinacol ester (1.2 eq)[1]

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%) OR XPhos Pd G2 (2 mol%)

-

Base: K3PO4 (3.0 eq, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

-

Preparation: Charge a microwave vial with the indazole substrate, boronic ester, and catalyst.

-

Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes. (Critical: Oxygen poisons the active Pd(0) species).

-

Solvation: Add degassed 1,4-Dioxane and the aqueous K3PO4 base via syringe.

-

Reaction: Heat to 100°C for 4–12 hours.

-

Note: If using microwave irradiation, heat to 120°C for 45 minutes.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

-

TLC Monitoring: The starting bromide is non-polar. The product will likely be more polar (lower Rf) if a heteroaryl group is attached.

-

1H NMR Verification: Look for the disappearance of the specific integration pattern of the bromide and the appearance of the new aryl protons. The methyl peaks at C3 and C5 will shift slightly upfield due to the shielding cone of the new orthogonal ring.

Visualization: Synthesis Workflow

Caption: Optimized Suzuki-Miyaura coupling workflow for sterically hindered indazole substrates.

Quantitative Data Summary: Indazole vs. Isoxazole

In BET inhibition, replacing the isoxazole ring with an indazole often improves metabolic stability (half-life) while maintaining potency.

| Feature | 3,5-Dimethylisoxazole (Reference) | 3,5-Dimethylindazole (Target) | Therapeutic Implication |

| H-Bond Donor | None (requires linker) | N1-H | Direct interaction with protein backbone possible.[1] |

| Metabolic Stability | Moderate (Ring opening risk) | High | Aromatic fused system resists oxidation. |

| LogP (Lipophilicity) | 2.1 | 2.8 | Better membrane permeability, potentially higher CNS penetration. |

| Binding Mode | Acetyl-Lysine Mimic | Acetyl-Lysine Mimic | Bioisosteric replacement.[1] |

References

-

KRAS G12C Inhibitor Synthesis: Heterocyclic spiro compounds and methods of use. WO2022083569A1. (2022).

-

Indazole Scaffold Utility: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[2][3][4] RSC Advances. (2021).

-

BET Inhibition Mechanisms: Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors.[1] Acta Pharmacologica Sinica. (2025).[5]

-

Chemical Building Block Data: this compound (CAS 2091116-46-8).[1][6][7][8][9] BLD Pharm Product Data.

Sources

- 1. 1824052-02-9|4-Bromo-3,7-dimethyl-1H-indazole|BLD Pharm [bldpharm.com]

- 2. 3-Bromo-5-methyl-4-nitro-1H-indazole|High-Quality Research Chemical [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Indazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. 926922-40-9|4-Bromo-5-methyl-1H-indazole|BLD Pharm [bldpharm.com]

- 7. 1159511-73-5|4-Bromo-3-methyl-1H-indazole|BLD Pharm [bldpharm.com]

- 8. 2091116-46-8 this compound [king-pharm.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

History and discovery of dimethyl-substituted indazole ligands

An In-Depth Technical Guide to the History, Synthesis, and Application of Dimethyl-Substituted Indazole Ligands in Drug Discovery

Abstract

The indazole ring system, a bicyclic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, despite being rarely found in nature.[1][2] Its synthetic derivatives exhibit a vast spectrum of pharmacological activities, largely due to the unique structural and electronic properties of the indazole nucleus, which can serve as a bioisostere for structures like indole and phenol.[2][3][4] The strategic placement of substituents is paramount in tuning the pharmacological profile of these ligands. Among these, dimethyl-substituted indazoles have proven to be particularly valuable, forming the core of several clinically successful drugs. This guide provides a comprehensive overview of the history, discovery, and synthetic evolution of dimethyl-substituted indazole ligands. We will delve into the rationale behind key experimental choices in their synthesis, explore their mechanism of action with a focus on kinase inhibition, and provide detailed protocols and workflows for their preparation, offering researchers and drug development professionals a thorough resource on this critical class of compounds.

Introduction: The Ascendance of the Indazole Scaffold

A Historical Perspective

The journey of the indazole scaffold began in the late 19th century with the pioneering work of Nobel laureate Emil Fischer.[5] His initial synthesis, involving the thermal cyclization of o-hydrazinocinnamic acid, laid the chemical foundation for what would become a cornerstone of modern pharmacology.[2][5] For many years, the indazole nucleus remained a subject of academic curiosity. However, its prominence surged with the advent of targeted therapies, particularly in oncology, where its unique structure was found to be exceptionally well-suited for interacting with key biological targets like protein kinases.[2]

The Indazole Nucleus: A "Privileged" Structure

The indazole ring system is a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring. It exists primarily in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being the more thermodynamically stable.[6][7] This structural feature is central to its utility in drug design.

-

Bioisosterism: The indazole core is an effective bioisostere for both indole and phenol.[3][4] It mimics the hydrogen-bonding capabilities of these motifs—the N-H group acts as a hydrogen bond donor, while the additional sp2 hybridized nitrogen can act as a hydrogen bond acceptor. This dual functionality allows for potent and specific interactions with protein targets.[3]

-

Kinase Hinge-Binding: The arrangement of nitrogen atoms in the indazole ring is particularly adept at forming critical hydrogen bonds with the "hinge region" of protein kinases, mimicking the interaction of the adenine base of ATP.[5] This has made it a go-to scaffold for the development of kinase inhibitors.

-

Metabolic Stability: Compared to phenols, indazoles are often less susceptible to phase I and II metabolism, which can lead to improved pharmacokinetic profiles, including better oral bioavailability and plasma clearance.[3][4]

The Strategic Importance of Dimethyl Substitution

While the core indazole scaffold provides the foundational interactions, its decoration with substituents is what fine-tunes its biological activity, selectivity, and drug-like properties. The addition of simple methyl groups is a powerful and frequently employed strategy in medicinal chemistry. Dimethyl substitution, specifically, can confer several advantages:

-

Modulation of Physicochemical Properties: Methyl groups increase lipophilicity, which can enhance membrane permeability and oral absorption. They can also influence solubility and crystal packing.

-

Enhanced Target Affinity: A strategically placed methyl group can occupy a hydrophobic pocket within the target's binding site, leading to favorable van der Waals interactions and increased potency.

-

Metabolic Blocking: Methyl groups can be positioned to block sites of potential metabolism on the aromatic ring, thereby increasing the compound's half-life.

-

Conformational Control: The N-methylation of the indazole ring resolves the tautomeric ambiguity and locks the molecule into a specific conformation required for optimal binding, as seen in many N2-methylated indazole inhibitors.

Synthetic Evolution: Crafting the Dimethyl-Indazole Core

The construction of the indazole ring and the subsequent regioselective introduction of methyl groups are key challenges that have been addressed through the evolution of synthetic methodologies.

Foundational Synthetic Strategies for the Indazole Ring

Classic methods for constructing the indazole core often rely on the cyclization of appropriately substituted benzene precursors. A common and robust approach involves the intramolecular C-N bond formation from arylhydrazones. For example, the PIFA-mediated oxidative C-N bond formation from readily accessible arylhydrazones provides a metal-free and efficient route to substituted 1H-indazoles.[8]

Caption: Foundational Arylhydrazone Cyclization Workflow.

Modern Methodologies for Regioselective N-Methylation

A significant hurdle in the synthesis of N-substituted indazoles is controlling the site of alkylation. Direct alkylation of an NH-indazole often yields a mixture of N1 and N2 isomers, which can be difficult to separate.[9] The development of regioselective methods has been crucial for efficient drug synthesis.

The choice of base, solvent, and electrophile can heavily influence the N1/N2 ratio. For instance, using sodium hydride (NaH) in THF with certain electron-deficient indazoles has been shown to favor N1 alkylation, potentially through coordination of the sodium cation with the N2 nitrogen and an adjacent substituent.[9] Conversely, different conditions are required to favor the N2 position, which is often the desired isomer for kinase inhibitors.

Case Study: Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole

The compound 2,3-dimethyl-6-nitro-2H-indazole is a key intermediate in the synthesis of the multi-kinase inhibitor Pazopanib.[6][10] Its synthesis highlights the practical application of methylation strategies. A common industrial route involves the N-methylation of 3-methyl-6-nitro-1H-indazole. The choice of a less toxic and environmentally friendly methylating agent like dimethyl carbonate (DMC) over traditional reagents like methyl iodide or dimethyl sulfate is a key process improvement.[10]

-

Reaction Setup: To a three-necked flask, add 3-methyl-6-nitro-1H-indazole (1.0 eq) and dissolve it in an appropriate organic solvent (e.g., DMF).

-

Reagent Addition: Add dimethyl carbonate (DMC) as the methylating reagent and a suitable catalyst (e.g., a non-nucleophilic base like K₂CO₃).

-

Reaction Conditions: Heat the stirred reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or HPLC for 10-20 hours until the starting material is consumed.

-

Work-up and Isolation: After completion, cool the reaction to room temperature. Quench the reaction by pouring the mixture into water. The product will precipitate as a solid.

-

Purification: Collect the crude solid by filtration, wash with water, and dry. The resulting yellow solid of 2,3-dimethyl-6-nitro-2H-indazole can be further purified by recrystallization if necessary.

Causality Note: The use of a polar aprotic solvent like DMF facilitates the dissolution of the indazole salt, while the elevated temperature is necessary to overcome the activation energy for methylation with the less reactive dimethyl carbonate. The base is crucial for deprotonating the indazole, generating the nucleophilic indazolide anion required for the reaction.

Caption: Workflow for the synthesis of a key dimethyl-indazole intermediate.

Dimethyl-Indazoles as Kinase Inhibitors: A Mechanistic Deep Dive

The true value of the dimethyl-indazole scaffold is most evident in its application as a core structural motif in numerous protein kinase inhibitors.

The Indazole Scaffold in the Kinase Hinge-Binding Region

Protein kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein. Many kinase inhibitors are "ATP-competitive," meaning they bind to the same site as ATP. The indazole ring is a superb mimic of the adenine portion of ATP. The N1-H (in 1H-indazoles) or the N1 lone pair (in 2H-indazoles) and the N2 nitrogen atom are perfectly positioned to form one or two key hydrogen bonds with the backbone amide residues of the kinase "hinge" region, providing the primary anchoring interaction for the inhibitor.[5]

Case Study: Pazopanib (Votrient®) - A VEGFR Inhibitor

Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[6][7] Its chemical structure features a central 2,3-dimethyl-2H-indazole moiety.

Pazopanib potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit). By blocking the signaling of these kinases, Pazopanib inhibits tumor angiogenesis (the formation of new blood vessels) and tumor cell growth.

The specific substitution pattern of the indazole in Pazopanib is not accidental; it is the result of careful medicinal chemistry optimization.

-

N2-Methyl Group: The methylation at the N2 position is critical. It orients the pyrimidine side chain correctly, allowing it to extend out of the ATP-binding pocket and form additional interactions, while ensuring the indazole N1 atom acts as the key hydrogen bond acceptor to the hinge region.

-

C3-Methyl Group: The methyl group at the C3 position serves to fill a small hydrophobic pocket adjacent to the hinge, contributing to the overall binding affinity. It also sterically disfavors binding to some other kinases, thus contributing to the selectivity profile of the drug.

Caption: Pazopanib inhibits VEGFR signaling by blocking autophosphorylation.

Data Summary and Conclusion

The strategic incorporation of dimethyl substitution on the indazole scaffold has proven to be a highly successful approach in modern drug discovery, particularly in the realm of oncology.

Table of Key Dimethyl-Indazole Containing Compounds

| Compound | Structure | Target(s) | Therapeutic Area |

| Pazopanib | 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide | VEGFR, PDGFR, c-Kit | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) |

| Axitinib | N-methyl-2-[[3-[(E)-2-(pyridin-2-yl)ethenyl]-1H-indazol-6-yl]sulfanyl]benzamide | VEGFR | Oncology (Renal Cell Carcinoma) |

(Note: Axitinib contains a methyl group but is not a dimethyl-indazole; it is included to show the broader importance of methylation on this scaffold).[8]

Future Outlook

The history and discovery of dimethyl-substituted indazole ligands exemplify a classic medicinal chemistry success story. From the foundational discovery of the core heterocycle to its refinement into life-saving therapeutics, the journey highlights the power of understanding structure-activity relationships. The indazole scaffold, particularly when strategically substituted, remains a fertile ground for the development of new therapeutic agents. Future research will likely focus on exploring novel substitution patterns to target other protein families, leveraging the indazole's unique chemical properties to address unmet medical needs in areas beyond oncology, including inflammation and neurodegenerative diseases.[1][8]

References

-

Kaur, N., & Kishore, D. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]

-

Bollikolla, H. B., & Bheemapaka, C. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]

- CN103319410A - Synthesis method of indazole compound.

-

Niraparib; MK 4827. New Drug Approvals. [Link]

-

Martin, N. et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development. [Link]

-

Zhang, Y., & Doro, F. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Zhang, Y., & Doro, F. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

-

Shrivastava, A., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]

- US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.

-

A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. (2021). Journal of Drug Delivery and Therapeutics. [Link]

-

Singh, S., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC. [Link]

-

New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. (2025). Bentham Science Publishers. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. [Link]

-

Glatfelter, G. C., et al. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. PMC. [Link]

-

Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. [Link]

-

Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]

-

Alam, M. S., & Keating, J. J. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caribjscitech.com [caribjscitech.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 10. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]

Physicochemical Characterization of 4-Bromo-3,5-dimethyl-1H-indazole: A Technical Guide to Molecular Weight and LogP Determination

Executive Summary

The development of targeted covalent therapeutics, particularly those directed against the KRAS G12C mutation, heavily relies on highly substituted heterocyclic scaffolds [1]. Among these, 4-Bromo-3,5-dimethyl-1H-indazole (CAS: 2091116-46-8) serves as a critical synthetic intermediate. For drug development professionals and analytical chemists, establishing the precise physicochemical profile of such intermediates—specifically the Molecular Weight (MW) and the octanol-water partition coefficient (LogP)—is paramount. These parameters not only dictate the compound's behavior in subsequent synthetic steps but profoundly influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the final Active Pharmaceutical Ingredient (API).

This whitepaper provides a comprehensive, self-validating framework for calculating, estimating, and experimentally verifying the MW and LogP of this compound.

Molecular Weight (MW) Analysis and Isotopic Causality

To ensure structural integrity during synthesis, theoretical MW calculations must be rigorously validated against experimental mass spectrometry data.

Theoretical Calculation

The empirical formula for this compound is C9H9BrN2 [2]. The average molecular weight is calculated as follows:

-

Carbon (C9): 9 × 12.011 = 108.099 g/mol

-

Hydrogen (H9): 9 × 1.008 = 9.072 g/mol

-

Bromine (Br1): 1 × 79.904 = 79.904 g/mol

-

Nitrogen (N2): 2 × 14.007 = 28.014 g/mol

-

Total Average MW: 225.089 g/mol

Causality in Mass Spectrometry Validation

When analyzing halogenated compounds via Liquid Chromatography-Mass Spectrometry (LC-MS), the average molecular weight is analytically insufficient. Bromine exists naturally as two stable isotopes in a near-equal ratio:

Consequently, the mass spectrum of this compound will not yield a single peak at 225 Da. Instead, it will exhibit a characteristic 1:1 doublet at m/z 225.00 [M+H,

Protocol 1: LC-MS/ESI+ Validation Workflow

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid to promote protonation.

-

Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes at a flow rate of 0.4 mL/min.

-

Ionization and Detection: Operate the mass spectrometer in ESI+ mode. Set the scan range from m/z 100 to 500.

-

Data Validation: Extract ion chromatograms for m/z 225.0 and 227.0. Confirm the co-elution of both masses at the identical retention time with an intensity ratio of approximately 1:1.

Partition Coefficient (LogP) Dynamics and Methodological Selection

LogP is the base-10 logarithm of a compound's partition coefficient between un-ionized phases of n-octanol and water. It is the foundational metric for lipophilicity in Lipinski's Rule of 5.

Theoretical Estimation

The unsubstituted 1H-indazole core possesses a baseline LogP of approximately 1.8. The addition of two methyl groups (+0.5 each) and a highly lipophilic bromine atom (+0.9 to +1.1) pushes the theoretical LogP of this compound to a highly hydrophobic range of 3.7 to 4.1 .

Causality in Method Selection: Shake-Flask vs. HPLC

Historically, the OECD Test Guideline 107 (Shake-Flask Method) has been the default standard for LogP determination [3]. However, the shake-flask method is fundamentally flawed for highly lipophilic compounds (LogP approaching or exceeding 4.0). Vigorous shaking generates octanol microdroplets that persist in the aqueous phase despite centrifugation. This leads to an overestimation of the aqueous concentration, resulting in an artificially depressed (false-low) LogP value.

To ensure scientific integrity, the OECD Test Guideline 117 (HPLC Method) must be employed [4]. This method utilizes a reverse-phase C18 column where the retention time of the analyte is directly proportional to its hydrocarbon-water partition coefficient. It is robust for LogP values between 0 and 6, making it the self-validating standard for halogenated indazoles.

Protocol 2: OECD 117 HPLC LogP Determination

-

Dead Time (

) Measurement: Inject an unretained organic compound (e.g., Thiourea) to determine the column dead time ( -

Calibration Curve Generation: Prepare a mixture of at least six reference standards with known LogP values spanning the expected range (See Table 2). Inject the mixture and record the retention time (

) for each. -

Capacity Factor (

) Calculation: For each standard, calculate the capacity factor using the formula: -

Linear Regression: Plot

against the known -

Analyte Measurement: Inject this compound under identical isocratic conditions (e.g., 75:25 Methanol:Water). Record its retention time, calculate its

, and interpolate its precise LogP from the validated calibration curve.

Data Visualization & Summaries

Quantitative Data Summaries

Table 1: Physicochemical Properties Summary

| Property | Value / Range | Method of Determination |

| Formula | C9H9BrN2 | Theoretical |

| Average MW | 225.089 g/mol | Calculation |

| Monoisotopic Mass | 223.9947 Da | Calculation |

| Major MS Peaks (ESI+) | m/z 225.0 & 227.0 (1:1) | LC-MS |

| Estimated LogP | 3.7 - 4.1 | Fragment-based Estimation |

| Recommended LogP Assay | OECD 117 (HPLC) | Experimental |

Table 2: Recommended Reference Standards for OECD 117 Calibration

| Reference Standard | Known LogP | Function in Protocol |

| Thiourea | N/A | Dead time ( |

| Toluene | 2.73 | Low-end calibration |

| Chlorobenzene | 2.84 | Mid-low calibration |

| Naphthalene | 3.30 | Mid-range calibration |

| Fluoranthene | 4.73 | High-end calibration |

| DDT | 6.00 | Upper-limit validation |

Process & Relational Diagrams

Workflow for OECD 117 HPLC-based LogP determination.

Causal relationship between MW, LogP, and ADME properties.

References

-

WO2022083569A1 - Heterocyclic spiro compounds and methods of use. Google Patents. 1

-

This compound | 2091116-46-8. Sigma-Aldrich.

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. 2

-

Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. 3

Sources

Strategic Role of Halogenated Indazoles in Kinase Inhibitor Design

Topic: Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists.

Executive Summary

The indazole scaffold has cemented its status as a "privileged structure" in oncology, serving as the core pharmacophore for multiple FDA-approved kinase inhibitors (e.g., Axitinib, Entrectinib, Pazopanib).[1] While the scaffold’s ability to mimic the adenine ring of ATP is well-documented, the strategic incorporation of halogens (F, Cl, Br, I) onto the indazole core represents a more nuanced frontier in rational drug design.

This guide moves beyond basic structure-activity relationships (SAR) to explore the electronic and quantum mechanical mechanisms —specifically Halogen Bonding (XB) and Sigma-hole interactions—that drive the potency and selectivity of halogenated indazoles. It provides actionable synthetic protocols and rigorous characterization workflows for integrating these motifs into novel kinase inhibitors.

The Indazole Scaffold: ATP Mimicry and Tautomeric Control

The Hinge Binder

The 1H-indazole core is isosteric with the purine ring of ATP. In the ATP-binding pocket of protein kinases, the indazole nitrogen atoms typically engage in a bidentate hydrogen-bonding network with the kinase "hinge" region (the segment connecting the N- and C-terminal lobes).

-

N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of a hinge residue (e.g., Glu, Met).

-

N2 (Acceptor): Accepts a hydrogen bond from the backbone amide nitrogen.

Tautomerism as a Design Feature

Indazoles exist in a tautomeric equilibrium between 1H- and 2H-forms.

-

Thermodynamics: The 1H-tautomer is generally more stable in solution (aromaticity of the benzene ring is preserved).

-

Binding Implications: Kinase pockets often select for a specific tautomer. Substitution at the C3 position or N1/N2 alkylation locks the conformation, reducing the entropic penalty of binding.

Mechanistic Insight: The "Sigma-Hole" and Halogen Bonding[2]

The introduction of heavier halogens (Cl, Br, I) onto the indazole ring is not merely a lipophilic modification; it introduces a highly directional non-covalent interaction known as the Halogen Bond (XB) .

The Sigma-Hole Concept

Unlike a uniform negative charge cloud, heavier halogens exhibit an anisotropic charge distribution.[2]

-

Equatorial Region: Negatively charged (nucleophilic).

-

Axial Region (Tip): Positively charged region called the "Sigma-hole" (

-hole).

Halogen Bonding in the Hinge Region

In kinase inhibitor design, a halogen atom at the C3, C5, or C6 position of the indazole can act as a Lewis acid (XB donor), interacting with Lewis bases (XB acceptors) such as:

-

Backbone Carbonyls: The

-hole aligns linearly with the carbonyl oxygen of hinge residues (e.g., Val, Ala). -

Gatekeeper Residues: Halogens can target the gatekeeper residue (often Thr or Met) to induce selectivity.

Interaction Strength:

-

Note: Fluorine rarely forms halogen bonds due to its high electronegativity and lack of a polarizable

-hole; its role is primarily electronic (inductive withdrawal) and metabolic blocking.

Visualization of Binding Modes

The following diagram illustrates the dual-mode binding: Hydrogen bonding (HB) via the nitrogen core and Halogen bonding (XB) via a C3-Iodine substituent.

Caption: Schematic of Indazole-Kinase interactions highlighting the directional Halogen Bond (XB) formed by a C3-substituent, complementing the classical H-bond network.

Case Studies in Drug Development

Entrectinib (Rozlytrek) – Optimization via Fluorination

-

Target: TRKA/B/C, ROS1, ALK.

-

Structure: 3-aminoindazole core.[3]

-

Halogen Strategy: The molecule features a 3,5-difluorobenzyl moiety attached to the indazole.

-

Mechanism: The fluorine atoms do not form halogen bonds here. Instead, they:

-

Block Metabolism: Prevent oxidative metabolism at the susceptible benzyl positions.

-

Electronic Tuning: Lower the electron density of the aromatic ring, optimizing

stacking interactions within the hydrophobic pocket.

-

Case Study: CK2 Inhibitors (Research Phase)

-

Target: Casein Kinase 2 (CK2).

-

Compound: 4,5,6,7-tetrabromo-1H-benzimidazole (TBB) and related indazole analogues.

-

Halogen Strategy: Extensive bromination/iodination.

-

Mechanism: Crystallographic data confirms that the bromine atoms form specific halogen bonds with the backbone carbonyl of Glu114 and Val116 in the hinge region. This interaction is distinct and orthogonal to the hydrogen bonding, driving nanomolar potency.

Synthetic Methodologies

Designing halogenated indazoles requires robust regioselective chemistry. Below are two field-proven protocols.

Protocol A: Direct C3-Iodination of 1H-Indazoles

This protocol is ideal for late-stage functionalization of the indazole core to introduce a handle for cross-coupling or a halogen-bonding motif.

Reagents:

-

Iodine (

): 1.2 equiv -

Base: Potassium Hydroxide (KOH) pellets (2.5 equiv)

-

Solvent: DMF (Dimethylformamide)[3]

Step-by-Step Workflow:

-

Dissolution: Dissolve the 1H-indazole substrate in DMF (0.5 M concentration) in a round-bottom flask.

-

Base Addition: Add KOH pellets. Stir at room temperature (RT) for 15 minutes. The solution typically darkens.

-

Iodination: Add solid iodine portion-wise over 10 minutes. Exothermic reaction – monitor temperature.

-

Reaction: Stir at RT for 1–3 hours. Monitor via TLC (Hexane:EtOAc) or LC-MS.

-

Quench: Pour the mixture into ice-cold water containing 5% Sodium Thiosulfate (

) to reduce excess iodine (yellow/brown color disappears). -

Isolation: Filter the precipitate (if solid) or extract with Ethyl Acetate.

-

Yield: Typically 85–95% of 3-iodo-1H-indazole .

Protocol B: De Novo Synthesis of 5/6-Haloindazoles

For placing halogens on the benzene ring (C4-C7), starting from halogenated anilines is superior to direct halogenation, which often lacks regioselectivity.

Reaction: Diazotization / Cyclization (Jacobson Indazole Synthesis).

Step-by-Step Workflow:

-

Precursor: Start with 4-fluoro-2-methylaniline (for 5-fluoroindazole) or 5-iodo-2-methylaniline (for 6-iodoindazole).

-

Acetylation: Protect the amine with acetic anhydride (

) to form the acetanilide. -

Nitrosation: Treat with isoamyl nitrite (

) and acetic anhydride in refluxing benzene or toluene. -

Hydrolysis: Deprotect the acetyl group (if retained) using HCl/MeOH.

-

Result: Regiochemically pure 5- or 6-halogenated indazole.

Synthetic Logic Diagram

Caption: Workflow for the regioselective C3-functionalization of indazoles, a critical pathway for generating library diversity.

Quantitative Data: Halogen Impact on Potency[9][10]

The table below summarizes the effect of halogen substitution on the indazole core for a representative kinase target (e.g., CK2 or JNK3), derived from aggregated SAR data.

| Substitution (R) | Atomic Radius (Å) | IC50 (nM) | Binding Driver | |

| H (Unsub) | 1.20 | N/A | 1200 | H-Bonds only |

| F (Fluoro) | 1.47 | Negligible | 850 | Inductive effect / Metabolic stability |

| Cl (Chloro) | 1.75 | Moderate | 150 | Weak Halogen Bond + Hydrophobic |

| Br (Bromo) | 1.85 | Strong | 35 | Strong Halogen Bond |

| I (Iodo) | 1.98 | Very Strong | 12 | Maximal Halogen Bond (Directional) |

Note: Data is illustrative of general trends in halogen-bonding driven kinase inhibitors (e.g., CK2 inhibitors).[7]

References

-

Entrectinib (Rozlytrek) Structure and Pharmacology. PubChem. National Library of Medicine. Available at: [Link]

-

Role and nature of halogen bonding in inhibitor-receptor complexes for drug discovery: casein kinase-2 (CK2) inhibition. Minia University. Available at: [Link]

-

The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. RSC Advances. Available at: [Link]

-

Halogen Bonds Involved in Binding of Halogenated Ligands by Protein Kinases. Acta Biochimica Polonica. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-AMINO-3-IODO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. Halogen-aromatic π interactions modulate inhibitor residence time | bioRxiv [biorxiv.org]

- 7. eprints.ibb.waw.pl [eprints.ibb.waw.pl]

Crystal structure analysis of 4-Bromo-3,5-dimethyl-1H-indazole

An In-depth Technical Guide to the Crystal Structure Analysis of Bromo-Indazole Derivatives

A Case Study on tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

Abstract

Indazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a bromine substituent provides a versatile handle for further chemical modifications, making bromo-indazole derivatives valuable synthons in drug discovery. A profound understanding of their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the principles and methodologies for the crystal structure analysis of bromo-indazole derivatives. While the specific crystal structure of 4-Bromo-3,5-dimethyl-1H-indazole is not publicly available at the time of this writing, this guide will use the detailed crystallographic analysis of a closely related analogue, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, as a practical case study. We will delve into the synthetic rationale, the experimental workflow of single-crystal X-ray diffraction, and the in-depth analysis of the resulting structural data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights in their work with this important class of heterocyclic compounds.

Introduction: The Significance of Bromo-Indazoles in Modern Drug Discovery

The indazole ring system, a bicyclic heteroaromatic structure composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Indazole-containing molecules exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antibacterial properties.[1][2] The bromine atom, when incorporated into the indazole framework, serves two primary purposes. Firstly, it can significantly modulate the electronic and lipophilic properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile. Secondly, the carbon-bromine bond acts as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3]

A detailed knowledge of the three-dimensional arrangement of atoms within a crystal lattice, as provided by single-crystal X-ray diffraction, is indispensable.[4] It offers precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation, stability, and potential interactions with biological targets.[3][4] This structural information is the bedrock of rational drug design, enabling the optimization of lead compounds to enhance their efficacy and selectivity.

Synthetic Strategies for Bromo-Indazole Derivatives

The synthesis of bromo-indazole derivatives can be approached through several synthetic routes. A common strategy involves the construction of the indazole ring from appropriately substituted precursors. For instance, the synthesis of the case study compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, starts from 5-bromo-2-fluorobenzonitrile.[5]

Illustrative Synthesis of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

The synthesis of the title compound is a two-step process as described by Babu, S. et al. (2021).[5]

Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine

The initial step involves the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate in ethanol. The reaction mixture is heated in a sealed tube, leading to the formation of 5-bromo-1H-indazol-3-amine.[5]

Step 2: Boc-Protection of 5-Bromo-1H-indazol-3-amine

The second step is the protection of the indazole N-H group with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting 5-bromo-1H-indazol-3-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of 4-(dimethylamino)pyridine (DMAP) in dichloromethane.[5] This reaction yields the final product, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

The following diagram illustrates the synthetic workflow:

Caption: Synthetic pathway for tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

Crystal Structure Determination: A Methodological Overview

The determination of a crystal structure by single-crystal X-ray diffraction is a well-established and powerful analytical technique.[4] It involves a series of steps from crystal growth to the final refinement of the structural model.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are a prerequisite for a successful diffraction experiment. For the case study compound, single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution.[5]

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of X-rays. The diffraction data for tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate were collected on a Bruker APEX-II CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K.[5]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F². For the case study compound, the structure was solved with the SHELXS97 program and refined with SHELXL97.[5]

The logical workflow for crystal structure determination is depicted below:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Crystal Structure Analysis of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

The single-crystal X-ray diffraction analysis of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate revealed its detailed three-dimensional structure and intermolecular interactions.[5]

Crystallographic Data

The key crystallographic parameters for the title compound are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₄BrN₃O₂ |

| Formula Weight | 312.17 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8281 (2) |

| b (Å) | 9.8119 (4) |

| c (Å) | 11.5359 (5) |

| α (°) | 99.454 (2) |

| β (°) | 94.672 (2) |

| γ (°) | 94.246 (2) |

| Volume (ų) | 641.50 (4) |

| Z | 2 |

| Density (calculated) (Mg m⁻³) | 1.617 |

| F(000) | 316 |

| Final R indices [I>2σ(I)] | R1 = 0.0223, wR2 = 0.0573 |

| R indices (all data) | R1 = 0.0235, wR2 = 0.0583 |

Data sourced from Babu, S. et al. (2021)[5]

Molecular Structure and Conformation

The analysis of the crystal structure shows that the indazole ring system, comprising the fused pyrazole and benzene rings, is nearly planar, with a dihedral angle of 2.36 (5)° between the two rings.[5] The tert-butoxycarbonyl group is oriented at a dihedral angle of 10.01 (4)° with respect to the indazole ring system.[5]

Intermolecular Interactions and Crystal Packing

The crystal packing of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate is stabilized by a network of intermolecular interactions. Inversion dimers are formed through N—H···N hydrogen bonds, creating R²₂(8) ring motifs.[5] These dimers are further connected into a three-dimensional network by weak aromatic π–π stacking interactions, with a centroid-to-centroid distance of 3.7394 (6) Å, as well as C—H···O and C—H···Br hydrogen bonds.[5]

The following diagram illustrates the key intermolecular interactions:

Caption: Supramolecular assembly in the crystal structure of the title compound.

Conclusion and Future Perspectives

This technical guide has outlined the essential principles and a practical workflow for the crystal structure analysis of bromo-indazole derivatives. While the crystal structure of this compound remains to be determined, the detailed analysis of the closely related tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate serves as a valuable case study. The insights gained from such crystallographic studies, including precise molecular geometry and a deep understanding of intermolecular interactions, are critical for advancing the design and development of novel indazole-based therapeutic agents. Future work in this area should focus on obtaining single crystals of other bromo-indazole derivatives to expand our understanding of their structure-property relationships and to guide the synthesis of next-generation drug candidates with improved efficacy and safety profiles.

References

-

MDPI. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. Crystals. [Link]

-

Babu, S., Sureshbabu, A. R., Pillay, K., & Zeller, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 745–748. [Link]

-

Tantray, M. A., Khan, I., Hamid, H., Alam, M. S., & Kalam, A. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2975. [Link]

-

Synthonix. (n.d.). 5-Bromo-1H-indazole. Retrieved from [Link]

-

Sawant, A. D., Kamble, S. S., Pisal, P. M., & Gacche, R. N. (2021). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Journal of Molecular Structure, 1234, 130177. [Link]

-

PubChem. (n.d.). 4-bromo-1H-indazole. Retrieved from [Link]

-

ResearchGate. (2026). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

-

MilliporeSigma. (n.d.). 7-Bromo-1H-indazole. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-1H-indazole. Retrieved from [Link]

-

PubChem. (n.d.). 7-bromo-1H-indazole. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Single Crystal X-ray Diffraction Structure Determination. Retrieved from [Link]

-

University of Oldenburg. (n.d.). Single crystal X-ray diffraction. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-bromo-1h-indazole, n1-boc protected. Retrieved from [Link]

-

American Chemical Society. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

Advent Chembio. (n.d.). 5-Bromo-1H-indazole, 97%. Retrieved from [Link]

-

ResearchGate. (n.d.). Single-Crystal X-ray Diffraction. Retrieved from [Link]

-

American Elements. (n.d.). 6-Bromo-1H-indazol-5-ol. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]

-

PubChemLite. (n.d.). 1-acetyl-4-bromo-1h-indazole. Retrieved from [Link]

-

Boron Molecular. (n.d.). Buy 5-Bromo-1H-indazole. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-Bromo-1H-indazole. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. 1H-Indazole-3-sulfonamide, 4-bromo- | Benchchem [benchchem.com]

- 4. Single crystal X-ray diffraction // University of Oldenburg [uol.de]

- 5. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis Protocols for 4-Bromo-3,5-dimethyl-1H-indazole

Abstract

4-Bromo-3,5-dimethyl-1H-indazole is a critical heterocyclic building block, particularly prevalent in the development of covalent KRAS G12C inhibitors and FGFR kinase modulators. Its unique substitution pattern—featuring a sterically crowded C4-bromine flanked by C3- and C5-methyl groups—renders standard electrophilic aromatic substitution routes ineffective due to regioselectivity issues. This Application Note details a validated, regioselective synthesis protocol utilizing Directed Ortho-Metalation (DoM) followed by hydrazine-mediated cyclization. This "bottom-up" approach ensures correct isomer formation, high purity (>98%), and scalability for pre-clinical drug development.

Introduction & Retrosynthetic Analysis

The Synthetic Challenge

The synthesis of 4,5-disubstituted indazoles is notoriously difficult via direct halogenation of the indazole core. In 3,5-dimethylindazole, the C4 position is sterically shielded by the flanking methyl groups, making electrophilic bromination favor the C6 or C7 positions. Consequently, the most reliable route requires constructing the indazole ring after establishing the benzene ring substitution pattern.

Retrosynthetic Strategy

The optimal pathway employs a fluorine-displacement cyclization strategy.

-

Target: this compound[1]

-

Key Disconnection: N-N bond and C=N bond formation.

-

Precursor: 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone.

-

Starting Material: 2-Bromo-4-fluorotoluene (commercially available).

Mechanism: The synthesis leverages the acidity of the proton located between the bromine and fluorine atoms (C3 position of the toluene) to introduce the acetyl group via Directed Ortho-Metalation (DoM), followed by a standard hydrazine cyclization.

Detailed Experimental Protocol

Route Overview

-

Regioselective Acetylation: 2-Bromo-4-fluorotoluene

1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone. -

Cyclization: Acetophenone Intermediate + Hydrazine

this compound.

Step 1: Preparation of 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone

This step utilizes cryogenic lithiation. Strictly anhydrous conditions are required.

Reagents & Materials:

-

Substrate: 2-Bromo-4-fluorotoluene [CAS: 1422-53-3] (1.0 eq)

-

Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane (1.2 eq)

-

Electrophile: N-Methoxy-N-methylacetamide (Weinreb Amide) (1.3 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quench: Saturated aqueous Ammonium Chloride (

)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Charge with anhydrous THF (10 mL/g substrate) and cool to -78 °C (dry ice/acetone bath).

-

Lithiation: Add the LDA solution dropwise via syringe pump over 30 minutes, maintaining the internal temperature below -70 °C.

-

Mechanistic Insight: The proton at C3 is the most acidic due to the inductive withdrawal of the flanking Br and F atoms (Ortho-Lithiation).

-

-

Equilibration: Stir the resulting solution at -78 °C for 60 minutes. A color change (often to deep yellow/orange) indicates formation of the lithiated species.

-

Acylation: Dissolve N-methoxy-N-methylacetamide in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

-

Warming: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

-

Work-up: Quench the reaction by carefully adding saturated

solution. Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over -

Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc gradient).

-

Target Intermediate: 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone.

-

Step 2: Cyclization to this compound

This step forms the pyrazole ring via condensation and nucleophilic aromatic substitution (

Reagents:

-

Precursor: 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone (from Step 1)

-

Reagent: Hydrazine Hydrate (

), 64-80% (5.0 eq) -

Solvent: n-Butanol or Ethanol (High boiling alcohol preferred for rate)

-

Temperature: Reflux (100–120 °C)

Procedure:

-

Dissolution: Dissolve the acetophenone intermediate in n-Butanol (5-10 volumes).

-

Addition: Add Hydrazine Hydrate (excess is used to drive the reaction and scavenge HF).

-

Reflux: Heat the mixture to reflux (approx. 118 °C for n-BuOH) with stirring. Monitor by LC-MS or TLC.

-

Reaction Time: Typically 4–16 hours.

-

Checkpoint: The intermediate hydrazone may form quickly; prolonged heating is required for the cyclization (displacement of Fluorine).

-

-

Cooling & Isolation: Cool the mixture to room temperature. The product often precipitates upon cooling.

-

If solid forms: Filter and wash with cold water and heptane.

-

If no precipitate: Concentrate the solvent, dilute with water, and extract with Ethyl Acetate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (DCM/MeOH) if necessary.

Analytical Characterization

Expected Data for this compound:

| Technique | Parameter | Expected Signal / Value |

| Physical State | Appearance | Off-white to pale yellow solid |

| MS (ESI+) | [M+H]+ | m/z ~225.0 / 227.0 (1:1 Br isotope pattern) |

| 1H NMR | Solvent: DMSO-d6 | δ 13.0 (br s, 1H, NH), δ 7.45 (d, 1H, H7), δ 7.30 (d, 1H, H6), δ 2.65 (s, 3H, C3-Me), δ 2.45 (s, 3H, C5-Me). |

| 13C NMR | Key Shifts | Carbonyl-derived C3 (~140-145 ppm), C-Br (~115-120 ppm). |

Note: The C4-Br substituent causes a significant downfield shift of the adjacent protons and distinct carbon shifts compared to the non-brominated analog.

Visualization of Workflow

The following diagram illustrates the critical "Directed Ortho-Metalation" pathway required to secure the correct regiochemistry.

Caption: Regioselective synthesis workflow via DoM and Hydrazine Cyclization.

Safety & Handling

-

Lithium Diisopropylamide (LDA): Pyrophoric and moisture-sensitive. Handle only under inert atmosphere (Nitrogen/Argon).

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use exclusively in a fume hood. Avoid contact with metals.

-

Reaction Pressure: The cyclization step involves heating hydrazine; ensure the reaction vessel is vented or equipped with a proper reflux condenser to prevent pressure buildup.

References

- Patent Protocol (Analogous Chemistry):Preparation method of 4-bromo-5-methyl-1H-indazole. CN112321510A.

- KRAS Inhibitor Synthesis:Heterocyclic spiro compounds and methods of use (Citing WO2017201161). WO2022083569A1.

-

General Indazole Synthesis: Ultrasound-assisted bromination of indazoles at the C3 position. RSC Advances, 2023. (Provides context on the difficulty of C4 bromination via direct methods). [Link]

-

Chemical Data: 4-Bromo-3,5-dimethylaniline (Alternative Precursor Data). PubChem CID 12383117. [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-3,5-dimethyl-1H-indazole

Executive Summary & Strategic Importance

4-Bromo-3,5-dimethyl-1H-indazole is a high-value scaffold in modern drug discovery, particularly in the development of KRAS G12C inhibitors and selective kinase modulators (e.g., PLK4, Akt). Its structural uniqueness lies in the "ortho-ortho" steric blockade: the reactive C4-bromine is sandwiched between a methyl group at C3 and a methyl group at C5.

This steric environment mimics the difficulty of coupling bromomesitylene , rendering standard catalytic protocols ineffective. This guide provides an optimized, field-proven workflow to overcome these challenges, ensuring high yields and reproducibility.

Key Technical Challenges

-

Steric Crowding (The "Bay Region"): The C3 and C5 methyl groups inhibit the approach of the Palladium(0) catalyst during oxidative addition and retard reductive elimination.

-

N1-H Acidity: The free indazole nitrogen (pKa ~14) can poison Pd catalysts or lead to competitive N-arylation.

-

Electronic Deactivation: The electron-rich nature of the dimethyl-substituted ring makes the C-Br bond less electrophilic than typical aryl bromides.

Strategic Workflow

To ensure success, the reaction sequence must follow a strict order of operations: Protection

Workflow Diagram

Figure 1: Strategic workflow for functionalizing this compound. The protection step is critical to prevent catalyst poisoning.

Detailed Experimental Protocols

Step 1: N1-Protection (Mandatory)

Before coupling, the N1 position must be masked. The Tetrahydropyranyl (THP) group is preferred for its stability under basic coupling conditions and ease of removal.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Reagent: 3,4-Dihydro-2H-pyran (DHP) (4.0 equiv)

-

Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.2 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Protocol:

-

Charge a reaction vessel with this compound and anhydrous DCM (0.2 M concentration).

-

Add DHP (4.0 equiv) and PPTS (0.2 equiv).

-

Stir at Room Temperature (20–25°C) for 16 hours.

-

Monitor: Check TLC (Hexane/EtOAc 4:1). The product will have a significantly higher Rf than the starting material.

-

Workup: Dilute with DCM, wash with saturated NaHCO₃ (aq), then brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

-

Note: This step typically yields >90% of the N1-THP protected intermediate.

-

Step 2A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Application: Synthesis of biaryl cores for KRAS inhibitors. Challenge: The steric bulk requires electron-rich, bulky phosphine ligands to facilitate oxidative addition.

Recommended Catalyst System:

-

Primary Choice: Pd(dppf)Cl₂·DCM (Robust, used in patent literature for this specific scaffold).

-

High-Performance Alternative: XPhos Pd G3 or Pd(OAc)₂ + XPhos (Superior for extremely hindered partners).

Protocol:

-

Setup: In a pressure vial, combine:

-

N1-THP-4-bromo-3,5-dimethylindazole (1.0 equiv)

-

Aryl Boronic Acid/Pinacol Ester (1.5 equiv)

-

Pd(dppf)Cl₂·DCM (5 mol%)

-

K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

-

-

Solvent: 1,4-Dioxane / Water (4:1 ratio). Degas thoroughly with Argon for 10 mins.

-

Reaction: Seal and heat to 90–100°C for 4–12 hours.

-

Critical: Vigorous stirring is essential for the biphasic mixture.

-

-

Validation: Monitor consumption of the bromide. If stalled, add 2 mol% additional catalyst and heat for 4 more hours.

-

Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography.

Step 2B: Buchwald-Hartwig Amination (C-N Bond Formation)

Application: Introducing amino side chains common in kinase inhibitors (e.g., piperazines, morpholines). Challenge: Reductive elimination is the rate-limiting step due to steric crowding.

Recommended Catalyst System:

-

Ligand: RuPhos or BrettPhos (Specifically designed for hindered secondary amines and primary amines).

-

Precatalyst: RuPhos Pd G4 (Ensures 1:1 L:Pd ratio and rapid activation).

-

Base: NaOtBu (Standard) or LHMDS (If base-sensitive groups are present).[1]

Protocol:

-

Setup: In a glovebox or under strict Schlenk conditions:

-

N1-THP-4-bromo-3,5-dimethylindazole (1.0 equiv)

-

Amine (1.2 equiv)

-

RuPhos Pd G4 (2–5 mol%)

-

NaOtBu (1.5 equiv)

-

-

Solvent: Anhydrous Toluene or THF (0.1 M).

-

Reaction: Heat to 100°C for 12–24 hours.

-

Note: For volatile amines, use a sealed screw-cap vial.

-

-

Workup: Cool to RT, dilute with EtOAc, wash with water, and purify.

Step 3: Deprotection

The THP group is acid-labile.

Protocol:

-

Dissolve the coupled product in MeOH or EtOH .

-

Add 4M HCl in Dioxane (5–10 equiv) or TFA (10% v/v in DCM).

-

Heat to 40–50°C for 2–4 hours.

-

Neutralize with NaHCO₃ and extract.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by N1 | Ensure N1 is fully protected (THP/SEM) before coupling. |

| Starting Material Remains | Oxidative addition failure (Sterics) | Switch to XPhos or Sphos (Suzuki); RuPhos (Buchwald). Increase Temp to 110°C. |

| Protodebromination | Use anhydrous solvents. Switch base to K₃PO₄. Avoid alcohol solvents in coupling. | |

| Pd Black Precipitation | Catalyst decomposition | Add ligand excess (1.5:1 L:Pd ratio). Ensure strict O₂-free conditions (Argon sparge). |

Visualizing the Steric Challenge

The diagram below illustrates the "Bay Region" effect that necessitates the specific ligands recommended above.

References

-

Synthesis of this compound (Patent Source)

- WO2022083569A1 - Heterocyclic spiro compounds and methods of use. (Mentions the specific substrate and THP protection for KRAS inhibitors).

-

General Indazole Coupling Strategies

-

RSC Advances, 2021, 11, 7107-7114. "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." (Provides baseline conditions for indazole couplings).

-

-

Buchwald-Hartwig Conditions for Hindered Substrates

- Chemical Science, 2011, 2, 27-50. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." (Basis for selecting RuPhos/BrettPhos).

-

Kinase Inhibitor Applications

-

Bioorganic & Medicinal Chemistry Letters.[2] "Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition."

-

Sources

Procedure for N-alkylation of 4-Bromo-3,5-dimethyl-1H-indazole

Application Note: Regiocontrolled N-Alkylation of 4-Bromo-3,5-dimethyl-1H-indazole

Executive Summary & Strategic Importance

The substrate This compound represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor development.[1] The C4-bromo motif serves as a critical handle for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C3/C5-methyl groups provide essential hydrophobic contacts in protein binding pockets.[1]

The Challenge: Indazoles are ambident nucleophiles. Alkylation can occur at either the

- -Alkylation: Generally thermodynamically favored and the most common pharmacological target.[1]

- -Alkylation: Kinetically accessible, often resulting in difficult-to-separate mixtures (isomers often co-elute).[1]

The Solution: This guide details a protocol optimized for

Mechanistic Analysis & Regiocontrol

To control the reaction, one must understand the competing pathways.[1] The 3,5-dimethyl substitution pattern is advantageous for

-

Steric Steering (The C3 Effect): The methyl group at C3 creates significant steric hindrance around the

position.[1] Unlike a proton at C3, the methyl group clashes with incoming electrophiles at -

Electronic Factors: The 4-bromo and 5-methyl substituents exert electronic effects (inductive withdrawal by Br, donation by Me) that modulate the pKa of the NH proton, generally making it more acidic (~pKa 13-14 in DMSO) than unsubstituted indazole.[1]

-

Thermodynamic vs. Kinetic Control:

Visualization: Reaction Pathways & Decision Logic[1]

Caption: Reaction pathway analysis showing the steric penalty at N2 due to the C3-Methyl group, favoring the N1 thermodynamic product.

Optimization Matrix: Base & Solvent Selection[1][2][5][6]

The choice of conditions dictates the

| Condition Set | Base | Solvent | Temp | Predicted | Mechanism Note |

| A (Recommended) | DMF | 60-90°C | >95:5 | Thermodynamic control; Cs+ assists coordination but heat drives equilibration to N1.[1] | |

| B (Aggressive) | NaH (1.2 eq) | THF | 0°C -> RT | ~90:10 | Kinetic control; High conversion but risk of N2 impurity due to tight ion pairing. |

| C (N2-Promoting) | Acetone | RT | ~60:40 | Lower solubility and temp prevents equilibration; useful only if N2 is desired. |

Detailed Protocol: -Selective Alkylation

Objective: Synthesis of 1-alkyl-4-bromo-3,5-dimethyl-1H-indazole with >95% regioselectivity.

Materials

-

Substrate: this compound (1.0 equiv)

-

Alkylating Agent: Alkyl Bromide or Iodide (1.2 equiv)[1]

-

Base: Cesium Carbonate (

), anhydrous (2.0 equiv)[1] -

Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.1 M concentration)[1]

Step-by-Step Procedure

-

Preparation:

-

Solvation & Activation:

-

Alkylation:

-

Monitoring:

-

Monitor by LC-MS or TLC after 3 hours.

-

Target: Disappearance of starting material (SM).[1]

-

-

Workup:

-

Purification:

Self-Validating Quality Control (The "Smoking Gun")

Distinguishing

The Logic Gate: Because of the C3-Methyl group, the NOE signals are definitive.[1]

-

Scenario A (

-Alkyl): -

Scenario B (

-Alkyl):

Visualization: Validation Workflow

Caption: NMR decision tree utilizing the specific C3-Methyl handle to confirm regiochemistry.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Conversion | Steric hindrance of C4-Br/C3-Me | Increase temp to 100°C; Switch to NaH/DMF (more aggressive). |

| High N2 Content | Kinetic trapping | Reaction stopped too early or temp too low.[1] Resubmit crude to |

| Poly-alkylation | Excess base/electrophile | Unlikely with indazoles (only one NH), but ensure stoichiometry is close to 1:1.[1]1. |

| Poor Separation | Co-eluting isomers | Switch to Toluene/Acetone gradient or use C18 Reverse Phase chromatography. |

References

-

Cheung, M., et al. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights."[1] Beilstein Journal of Organic Chemistry, 2024.[1]

-

Alam, F., & Keating, J. J. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects."[1] Beilstein Journal of Organic Chemistry, 2021.[1][5]

-

Luo, G., et al. "Regioselective Synthesis of N-Substituted Indazoles."[1] Journal of Organic Chemistry, 2006.[1] [1]

-

Meanwell, N. A. "Structure-Activity Relationships of Indazole-Based Kinase Inhibitors."[1] Journal of Medicinal Chemistry, 2015.[1]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. pure.mpg.de [pure.mpg.de]

Application Note: Scalable Synthesis and Functionalization of 3,5-Dimethyl-1H-Indazole

Executive Summary

The 3,5-dimethyl-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for various kinase inhibitors (e.g., Axitinib analogues) and modulators of the estrogen receptor.[1] While bench-scale synthesis often utilizes diazotization of anilines (Bartoli/Jacobson methods), these routes pose significant safety hazards (explosion risks of diazonium salts) and purification bottlenecks at the kilogram scale.

This guide details a scalable, thermal-safe protocol utilizing the nucleophilic aromatic substitution (

Core Synthesis: The Cyclization Protocol

Strategic Rationale

For scale-up (>100 g), the condensation of o-haloacetophenones with hydrazine is superior to diazotization.

-

Atom Economy: High.

-

Safety: Avoids unstable diazonium intermediates.

-

Purification: Product often crystallizes directly from the reaction mixture, eliminating column chromatography.

Reaction Mechanism & Pathway

The reaction proceeds via the formation of a hydrazone intermediate followed by intramolecular nucleophilic aromatic substitution (

Figure 1: Synthetic pathway for 3,5-dimethyl-1H-indazole.[1] The reaction is driven by the high nucleophilicity of hydrazine and the activation of the fluorine by the ortho-carbonyl group.

Detailed Protocol (Scalable to 1 kg)

Materials:

-

2-Fluoro-5-methylacetophenone (1.0 equiv)[1]

-

Hydrazine monohydrate (64-65% in water) (3.0 - 5.0 equiv)

-

Ethanol (5 vol) or n-Butanol (for higher temperature, if required)[1]

-

Process Safety Additive: Sodium Acetate (0.1 equiv) - See Safety Note below.

Step-by-Step Methodology:

-

Reactor Setup: Charge a glass-lined reactor with 2-fluoro-5-methylacetophenone and Ethanol (5 volumes).

-

Reagent Addition: Add Hydrazine monohydrate slowly at ambient temperature.

-

Critical: Do not add hydrazine to a hot solution to prevent rapid gas evolution and exotherms.

-

-

Cyclization: Heat the mixture to reflux (

C). Monitor by HPLC.-

Timeline: Conversion typically requires 4–12 hours. The intermediate hydrazone may be visible early in the reaction but should disappear.

-

-

Workup (Crystallization):

-

Cool the reaction mixture to

C. -

Slowly add Water (5 volumes) to induce precipitation.

-

Stir at

C for 2 hours.

-

-

Isolation: Filter the solids. Wash the cake with water (3x) to remove excess hydrazine and fluoride salts.

-

Drying: Dry under vacuum at

C.

Expected Yield: 85–92% Purity: >98% (HPLC)

Process Safety: Hydrazine Handling

Hydrazine is a high-energy compound. At scale, the accumulation of hydrazine hydrochloride (byproduct) can lower the onset temperature of decomposition.[2][3]

-

Hazard: Differential Scanning Calorimetry (DSC) data indicates hydrazine hydrate decomposition onset can be as low as

C.[4] -

Mitigation: Research suggests adding a weak base (e.g., Sodium Acetate) can buffer the pH and stabilize the reaction mixture against thermal runaway [1].

-

Warning: NEVER distill the reaction mixture to dryness. Concentrating hydrazine-containing mixtures can lead to explosion.

Derivatization: Regioselective N-Alkylation

The N1 vs. N2 Challenge

Indazoles are ambident nucleophiles.[5] Alkylation can occur at N1 (thermodynamic product) or N2 (kinetic product).[6][7] For most drug candidates (e.g., kinase inhibitors), the N1-isomer is required.[1]

| Parameter | N1-Alkylation | N2-Alkylation |

| Stability | Thermodynamically favored (Aromaticity retained in benzene ring) | Kinetically favored (Quinoid-like character) |

| Conditions | High Temp, Thermodynamic bases (NaH, Cs2CO3) | Low Temp, Meerwein salts, Kinetic conditions |

| Solvent | Non-polar or Polar Aprotic (THF, DMF) | Polar solvents can sometimes shift ratio |

Protocol: N1-Selective Alkylation

To maximize N1 selectivity for 3,5-dimethyl-1H-indazole, we utilize the "Cesium Effect" in DMF.[1]

Materials:

-

3,5-Dimethyl-1H-indazole (1.0 equiv)[1]

-

Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 equiv)[1]

-

Cesium Carbonate (

) (1.5 equiv) -

DMF (Dimethylformamide) (10 vol)

Methodology:

-

Dissolution: Dissolve the indazole in DMF.

-

Deprotonation: Add

and stir at room temperature for 30 minutes. The solution will likely darken as the anion forms. -

Addition: Add the alkyl halide dropwise.

-

Reaction: Stir at

C. Higher temperatures favor the thermodynamic N1 product via equilibration [2]. -

Quench: Pour into ice water. Extract with Ethyl Acetate.

-

Purification: Although N1 is favored (typically >10:1 ratio), separation of the N2 isomer is required. Silica gel chromatography is standard; N2 isomers are generally more polar and elute later (depending on the eluent system, though often N1 elutes first in non-polar mixes due to lack of exposed lone pair interactions). Note: Verify elution order for your specific derivative.

Decision Tree for Optimization

Figure 2: Strategic decision tree for selecting reaction conditions based on the desired regioisomer.

Analytical Data & Validation

To validate your synthesis, compare against these standard characteristics for 3,5-dimethyl-1H-indazole:

-

1H NMR (DMSO-d6):

-